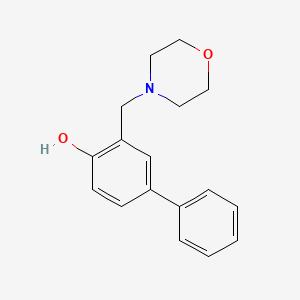

3-Morpholinomethyl-4-hydroxybiphenyl

Description

Structure

3D Structure

Properties

CAS No. |

6452-87-5 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

2-(morpholin-4-ylmethyl)-4-phenylphenol |

InChI |

InChI=1S/C17H19NO2/c19-17-7-6-15(14-4-2-1-3-5-14)12-16(17)13-18-8-10-20-11-9-18/h1-7,12,19H,8-11,13H2 |

InChI Key |

PHJXERQRCZRIMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Organic Synthesis Methodologies for 3 Morpholinomethyl 4 Hydroxybiphenyl and Analogues

Synthetic Approaches to the 4-Hydroxybiphenyl Scaffolds

The formation of the biphenyl (B1667301) structure is the initial critical step. This can be accomplished through modern cross-coupling reactions or by modifying existing biphenyl compounds.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, making them ideal for the synthesis of biphenyl scaffolds. These reactions are characterized by their tolerance of a wide range of functional groups and generally mild reaction conditions. Key examples include the Suzuki, Negishi, and Heck reactions.

The general catalytic cycle for these reactions involves three main steps:

Oxidative Addition: An aryl halide (or triflate) reacts with a Palladium(0) complex to form a Pd(II) species.

Transmetallation (for Suzuki and Negishi reactions): An organometallic coupling partner (organoboron for Suzuki, organozinc for Negishi) transfers its organic group to the palladium complex. For the Heck reaction, this step is replaced by migratory insertion of an alkene.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.

To synthesize a 4-hydroxybiphenyl scaffold, a common strategy involves coupling an aryl halide bearing a protected hydroxyl group with a phenyl boronic acid (or vice versa) in a Suzuki coupling. The protecting group is then removed in a subsequent step to yield the desired phenolic biphenyl.

Below is an interactive table summarizing common palladium-catalyzed cross-coupling reactions applicable to biphenyl synthesis.

| Reaction Name | Aryl Substrate 1 | Aryl Substrate 2 | Catalyst/Reagents | Key Features |

| Suzuki Coupling | Aryl Halide/Triflate | Arylboronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | High functional group tolerance; commercially available reagents; generally low toxicity of boron byproducts. |

| Negishi Coupling | Aryl Halide/Triflate | Arylzinc Reagent | Pd or Ni Catalyst (e.g., Pd(PPh₃)₄) | High reactivity and coupling efficiency; useful when organoboron reagents are sluggish; requires preparation of organozinc reagents. |

| Heck Coupling | Aryl Halide | Phenylalkene | Pd Catalyst, Base (e.g., Et₃N) | Forms a C-C bond at an sp² carbon of an alkene; less direct for simple biphenyl synthesis but useful for creating more complex structures. |

Derivatization of Phenolic Biphenyls

An alternative approach begins with a commercially available or pre-synthesized phenolic biphenyl, such as 4-hydroxybiphenyl itself. Derivatization involves chemically modifying this starting material to facilitate subsequent reactions. For the synthesis of 3-Morpholinomethyl-4-hydroxybiphenyl, derivatization strategies could be employed to introduce other functional groups onto the aromatic ring, although direct aminomethylation (discussed in section 2.2.1) is often more efficient.

For instance, the phenolic hydroxyl group can be protected (e.g., as a methyl or benzyl (B1604629) ether) to prevent it from interfering with subsequent reactions. Following protection, electrophilic substitution reactions could be used to introduce a functional group at the 3-position, which can then be converted into the desired morpholinomethyl substituent. However, controlling the regioselectivity of such electrophilic substitutions can be challenging, as the alkoxy group strongly directs to the ortho and para positions, with the ortho position (position 3) being sterically accessible.

Introduction of the Morpholinomethyl Substituent

Once the 4-hydroxybiphenyl scaffold is obtained, the key step is the introduction of the morpholinomethyl group at the 3-position. The electron-donating hydroxyl group activates the aromatic ring, directing electrophilic substitution primarily to the ortho positions.

Mannich Reaction Strategies for Aminomethylation

The Mannich reaction is a classic and highly effective method for the aminomethylation of acidic compounds, including phenols. adichemistry.comwikipedia.org This three-component condensation reaction involves an active hydrogen compound (4-hydroxybiphenyl), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (morpholine). wikipedia.orgoarjbp.com

The mechanism proceeds through the formation of an Eschenmoser-like salt, an iminium ion (H₂C=N⁺(CH₂)₄O), from the reaction of formaldehyde (B43269) and morpholine (B109124). adichemistry.com The electron-rich 4-hydroxybiphenyl then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution reaction. The phenolic hydroxyl group strongly directs this substitution to the ortho position (C-3), leading to the formation of this compound. researchgate.netbrunel.ac.uk

A study on the aminomethylation of 2-chloro-4-phenylphenol, a close analogue, demonstrated that the Mannich reaction with formaldehyde and various secondary amines proceeds smoothly to give the 3-aminomethylated product in good yields. researchgate.net

The table below outlines a typical procedure based on a closely related synthesis. researchgate.net

| Parameter | Description |

| Substrate | 4-Hydroxybiphenyl |

| Reagents | Morpholine, Formaldehyde (37% aq. solution) |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Reaction Time | Several days (e.g., 3 days) |

| Product | This compound |

| Key Advantage | One-pot, direct functionalization of the ortho C-H bond. |

Nucleophilic Substitution and Alkylation Approaches

A multi-step alkylation approach offers an alternative, albeit more complex, route. This strategy involves first installing a handle at the 3-position of the 4-hydroxybiphenyl scaffold, which is then displaced by morpholine.

A plausible, though less direct, sequence would be:

Ortho-Formylation: Introduction of an aldehyde group at the 3-position of 4-hydroxybiphenyl using reactions like the Reimer-Tiemann or Duff reaction. The phenolic hydroxyl group would need to be protected prior to many formylation procedures.

Reduction: The formyl group is reduced to a hydroxymethyl group (-CH₂OH) using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Activation: The resulting alcohol is converted into a good leaving group, for example, by reaction with tosyl chloride to form a tosylate or with a halogenating agent (e.g., SOCl₂) to form a benzylic halide (-CH₂Cl).

Nucleophilic Substitution: The activated intermediate, 3-(chloromethyl)-[1,1'-biphenyl]-4-ol, is then reacted with morpholine. Morpholine acts as a nucleophile, displacing the leaving group to form the final product, this compound.

Stereoselective Synthesis Considerations for Chiral Analogues

The structure of this compound is achiral. However, chiral analogues could be synthesized by introducing stereocenters, for instance, on the morpholine ring or by creating axial chirality (atropisomerism) in sterically hindered biphenyl systems.

For the synthesis of enantiomerically enriched analogues, an asymmetric Mannich reaction is a powerful tool. mdpi.com This can be achieved by using:

Chiral Catalysts: The reaction can be catalyzed by chiral organocatalysts, such as proline and its derivatives, or chiral Lewis acids. wikipedia.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com For example, chiral phosphinoyl-aziridines have been shown to be effective promoters in asymmetric three-component Mannich reactions, affording products with high enantioselectivity. mdpi.com

Chiral Amines: If a chiral derivative of morpholine is used as the starting amine, the resulting product will be chiral. The stereocenter(s) on the amine would be incorporated directly into the final molecule.

These stereoselective strategies are crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly. The development of such methods allows for the synthesis of specific stereoisomers for biological evaluation.

Functional Group Interconversions and Modifications for Analogues

The synthesis of analogues of this compound often involves strategic functional group interconversions (FGIs) to explore structure-activity relationships. These modifications can be performed on the 4-hydroxybiphenyl core prior to the introduction of the morpholinomethyl group, or on the final molecule itself.

A primary site for modification is the phenolic hydroxyl group. This group can be converted to an ether or an ester to alter the compound's lipophilicity and electronic properties. For instance, Williamson ether synthesis, reacting the phenoxide with an alkyl halide, can yield a variety of alkoxybiphenyl analogues. Similarly, esterification with acyl chlorides or anhydrides can produce the corresponding ester derivatives.

The biphenyl ring system itself offers multiple positions for the introduction of further substituents. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be employed to introduce functional groups onto either of the phenyl rings. The directing effects of the existing hydroxyl and morpholinomethyl groups will influence the position of the incoming substituent. For example, the hydroxyl group is an activating, ortho-, para-director, which would favor substitution at the positions ortho to it. Subsequent reduction of a nitro group to an amine, or further manipulation of an acyl group, can provide access to a wide array of derivatives.

Modifications of the morpholine ring are also a viable strategy for generating analogues. While the core morpholine structure is often retained for its favorable pharmacokinetic properties, substitution on the ring can be achieved. For instance, using substituted morpholine derivatives in the initial Mannich reaction can directly lead to analogues with modified morpholine moieties.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for modifying the biphenyl core. researchgate.net For example, a halogenated 4-hydroxybiphenyl derivative can be coupled with a variety of boronic acids to introduce diverse aryl or alkyl substituents at specific positions, significantly expanding the chemical space of the analogues. nih.govsemanticscholar.org

The following table summarizes some common functional group interconversions applicable to the synthesis of this compound analogues:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Purpose of Modification |

| Phenolic -OH | Alkyl halide, Base (e.g., K2CO3) | Ether (-OR) | Increase lipophilicity, alter hydrogen bonding capacity |

| Phenolic -OH | Acyl chloride or Anhydride, Base | Ester (-OCOR) | Prodrug strategy, modify solubility |

| Aromatic C-H | HNO3/H2SO4 | Nitro (-NO2) | Precursor for an amino group, electron-withdrawing group |

| Nitro (-NO2) | H2, Pd/C or SnCl2, HCl | Amine (-NH2) | Introduce a basic center, further functionalization |

| Aromatic C-H | Br2, FeBr3 | Bromo (-Br) | Halogen bonding, precursor for cross-coupling |

| Bromo (-Br) | Arylboronic acid, Pd catalyst | Aryl (-Ar) | Introduce diverse substituents, explore SAR |

Sustainable Synthesis Practices and Methodological Advancements

Recent advancements in organic synthesis have emphasized the development of more sustainable and environmentally friendly methodologies. These "green chemistry" approaches are being applied to the synthesis of complex molecules like this compound and its analogues, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

A key reaction in the synthesis of the target compound is the Mannich reaction, which traditionally can involve the use of formaldehyde and solvents that are not environmentally benign. oarjbp.combrunel.ac.uk Methodological advancements are exploring the use of greener solvents, such as water or bio-based solvents, and the development of catalytic, one-pot procedures to improve the reaction's efficiency and reduce workup steps. organic-chemistry.org

For the synthesis of the 4-hydroxybiphenyl core, traditional methods often rely on stoichiometric coupling reagents that generate significant waste. Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a more sustainable alternative. researchgate.net These reactions are often catalyzed by palladium nanoparticles and can be carried out in greener solvents, including water, with high efficiency and atom economy. researchgate.net The use of water-soluble ligands and catalyst systems allows for easier catalyst recovery and recycling, further enhancing the sustainability of the process.

The synthesis of the morpholine moiety itself is another area where green chemistry principles are being applied. Traditional methods can be inefficient and generate considerable waste. Newer, more sustainable routes are being developed, such as the use of ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of amines, which provides a high-yielding and redox-neutral pathway to morpholines. chemrxiv.orgnih.govchemrxiv.org This method avoids the use of harsh reagents and simplifies the purification process. chemrxiv.org The use of N-formylmorpholine as a green solvent in organic synthesis has also been explored. ajgreenchem.com

Furthermore, the integration of enabling technologies such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption. Microwave irradiation has been shown to accelerate a variety of organic reactions, leading to higher yields and cleaner reaction profiles in shorter timeframes.

The following table highlights some sustainable practices and their advantages in the context of synthesizing this compound and its analogues:

| Traditional Method | Sustainable Alternative | Key Advantages |

| Mannich reaction with stoichiometric reagents and hazardous solvents | Catalytic one-pot Mannich reaction in green solvents (e.g., water) | Reduced waste, improved atom economy, safer reaction conditions |

| Friedel-Crafts or other classical C-C bond formations for biphenyl synthesis | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) | High yields, functional group tolerance, potential for aqueous conditions |

| Multi-step, low-yielding morpholine synthesis | High-yielding, redox-neutral synthesis using reagents like ethylene sulfate | Fewer steps, reduced waste, milder reaction conditions |

| Conventional heating | Microwave-assisted synthesis | Faster reaction times, reduced energy consumption, often higher yields |

By adopting these and other green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.

Structure Activity Relationship Sar Studies of 3 Morpholinomethyl 4 Hydroxybiphenyl Derivatives

Principles and Experimental Design of SAR Investigations

The fundamental principle of SAR is that the biological activity of a molecule is directly related to its three-dimensional structure and physicochemical properties. nih.govnih.gov Minor structural modifications can lead to significant changes in pharmacological effects by altering how the molecule binds to its target, its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The experimental design of SAR investigations for 3-Morpholinomethyl-4-hydroxybiphenyl derivatives typically involves a systematic and iterative process:

Lead Compound Identification: The parent compound, this compound, serves as the initial lead.

Systematic Molecular Modification: A series of analogs is synthesized by modifying specific regions of the lead compound. This includes:

Altering substituents on both phenyl rings of the biphenyl (B1667301) system.

Modifying the morpholine (B109124) ring or replacing it with other heterocyclic structures.

Varying the length or nature of the methylene (B1212753) linker.

Modifying or relocating the hydroxyl group.

Biological Evaluation: Each synthesized derivative is tested for its biological activity using relevant in vitro assays (e.g., enzyme inhibition, receptor binding) and sometimes in vivo models. mdpi.com

Data Analysis and SAR Elucidation: The biological activity data is correlated with the structural changes to identify key pharmacophoric features and understand the influence of different functional groups. This process helps in building a comprehensive SAR model. nih.govmdpi.com

Iterative Optimization: Based on the initial SAR findings, a new generation of compounds is designed and synthesized to further refine the desired properties, aiming for improved potency and selectivity. nih.gov

Computational methods, such as molecular modeling, are often employed alongside experimental work to predict the effects of structural changes and to better understand the interactions between the compounds and their biological targets at a molecular level. mdpi.com

Positional and Substituent Effects on the Biphenyl System

The biphenyl scaffold is a common motif in medicinal chemistry, and its substitution pattern significantly impacts biological activity. frontiersin.org In the context of this compound, the two phenyl rings offer multiple positions for modification.

The nature and position of substituents on the biphenyl rings can influence several key factors:

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) can alter the electron density of the rings, which can affect binding interactions with the target protein. mdpi.com

Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding pocket. Bulky groups may either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes.

For instance, in related biphenyl-containing compounds, the introduction of small, lipophilic substituents such as halogens or methyl groups on one of the phenyl rings has been shown to enhance activity, likely by improving interactions within a hydrophobic pocket of the target. Conversely, large, bulky substituents may be detrimental to activity. The relative orientation of the two phenyl rings (the dihedral angle) is also influenced by ortho-substituents, which can have a profound effect on the molecule's conformation and its ability to adopt the optimal binding pose.

Table 1: Illustrative SAR of Substituents on the Biphenyl System

| Position | Substituent (R) | Hypothesized Effect on Activity | Rationale |

| 2' or 6' | -CH₃ | Decrease | Steric hindrance may disrupt the optimal dihedral angle for binding. |

| 4' | -Cl, -F | Increase | Can enhance hydrophobic interactions and potentially form halogen bonds. |

| 3' or 5' | -OCH₃ | Variable | May introduce favorable polar contacts or unfavorable steric bulk. |

| 4' | -OH | Increase | Potential for additional hydrogen bonding with the target. |

| 4' | -CN | Variable | Can act as a hydrogen bond acceptor but may also introduce unfavorable polarity. |

Structural Variations of the Morpholine Ring and Linker

The morpholine ring is a "privileged" scaffold in drug discovery, often contributing to improved aqueous solubility and metabolic stability. nih.govbeilstein-journals.org Its nitrogen atom is basic and can form ionic interactions or hydrogen bonds, while the oxygen atom can act as a hydrogen bond acceptor.

SAR studies on the morpholine moiety of this compound would typically explore:

Ring Substitution: Introducing substituents on the morpholine ring can probe for additional binding interactions.

Linker Modification: The length and flexibility of the methylene linker connecting the morpholine ring to the biphenyl core are critical. Shortening or lengthening the linker can alter the positioning of the morpholine ring within the binding site. Introducing rigidity into the linker, for instance, by incorporating it into a ring system, can lock the molecule into a more favorable conformation, potentially increasing potency.

In many classes of compounds, the morpholine ring is crucial for establishing key interactions with the biological target and for conferring favorable pharmacokinetic properties. nih.govbeilstein-journals.org

Table 2: Illustrative SAR of Morpholine and Linker Modifications

| Modification | Example | Hypothesized Effect on Activity | Rationale |

| Morpholine Replacement | Piperidine | Decrease | Loss of the hydrogen bond accepting oxygen atom. |

| Morpholine Replacement | Piperazine | Variable | Introduction of a second basic nitrogen could alter binding and solubility. |

| Linker Lengthening | Ethylene (B1197577) linker | Decrease | May position the morpholine ring outside the optimal binding region. |

| Linker Rigidity | Cyclopropyl linker | Increase | Constraining the conformation might lead to a more favorable binding pose. |

Role of the Hydroxyl Group in Molecular Recognition

The hydroxyl (-OH) group is a key functional group in many drugs, capable of acting as both a hydrogen bond donor and acceptor. In this compound, the phenolic hydroxyl group at the 4-position is likely to play a critical role in molecular recognition and binding to the biological target.

The importance of the hydroxyl group can be investigated through several modifications:

Removal: Synthesizing the deoxy analog (where the -OH is replaced by -H) can directly assess the contribution of the hydroxyl group to binding affinity. A significant drop in activity would indicate its crucial role.

Relocation: Moving the hydroxyl group to other positions on the biphenyl ring (e.g., 2- or 3-position) helps to map the hydrogen bonding requirements of the binding site.

Bioisosteric Replacement: Replacing the hydroxyl group with other functional groups that can act as hydrogen bond donors or acceptors (e.g., -NH₂, -SH, -COOH) can provide further insights into the specific electronic and steric requirements of the target.

Masking: Converting the hydroxyl group to an ether (e.g., -OCH₃) or an ester (e.g., -OCOCH₃) removes its hydrogen bond donating ability and increases lipophilicity, which can help to determine if the donor function is essential for activity.

Studies on other phenolic compounds have consistently shown that the hydroxyl group is often involved in a critical hydrogen bond network within the active site of an enzyme or the binding pocket of a receptor, anchoring the molecule in its bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR can provide valuable predictive insights and guide the design of new, more potent analogs.

The development of a QSAR model involves several key steps:

Data Set Preparation: A dataset of synthesized this compound derivatives with their corresponding biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a selection of descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

A validated QSAR model can be used to predict the biological activity of virtual or yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. For example, a QSAR model might reveal that high activity is correlated with a specific range of lipophilicity and the presence of an electron-withdrawing group at a particular position on the biphenyl ring. This information provides a clear and quantitative guide for further lead optimization.

Mechanistic Studies of Molecular Interactions

Elucidation of Ligand-Target Binding Interactions at the Molecular Level

There is currently no publicly available research that elucidates the specific ligand-target binding interactions of 3-Morpholinomethyl-4-hydroxybiphenyl at a molecular level.

Conformational Analysis and Dynamics of the Compound in Complex Systems

Specific studies on the conformational analysis and dynamics of this compound within complex biological systems have not been reported in the scientific literature. While studies on similar molecules show the morpholine (B109124) ring in a chair conformation, this has not been experimentally verified for the title compound. nih.govnih.gov

Investigation of Specific Molecular Recognition Events (e.g., hydrogen bonding, hydrophobic interactions)

There is no available data from investigations into the specific molecular recognition events, such as hydrogen bonding or hydrophobic interactions, between this compound and any biological target.

Theoretical Frameworks for Understanding Interaction Energetics

No theoretical studies, such as quantum mechanics or molecular mechanics calculations, have been published that would provide a framework for understanding the interaction energetics of this compound with a potential biological partner.

Computational and Theoretical Chemistry Applications

Electronic Structure Calculations for Molecular Properties and Reactivity

Electronic structure calculations are fundamental to understanding a molecule's behavior by solving the Schrödinger equation. These methods determine the distribution of electrons, which dictates the molecule's geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the ground-state properties of molecules. For 3-Morpholinomethyl-4-hydroxybiphenyl, DFT could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding how the morpholino, methyl, and hydroxyl groups are oriented relative to the biphenyl (B1667301) core.

Calculate Electronic Properties: Determine properties such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites for potential electrophilic and nucleophilic attack.

Vibrational Analysis: Predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

A typical DFT study on a substituted phenol (B47542) or biphenyl might use a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Ab Initio Methods: These methods calculate molecular properties from first principles without using experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for smaller molecules or be used as benchmarks. For a molecule the size of this compound, these methods would be computationally expensive but could be used to refine energies or properties calculated with DFT.

Semiempirical Approaches: These methods use parameters derived from experimental data to simplify calculations, making them much faster than DFT or ab initio methods. While less accurate, they are useful for preliminary conformational searches of flexible molecules or for studying very large systems.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are used to study the physical movements and interactions of atoms and molecules over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is central to drug discovery for identifying potential drug candidates. biointerfaceresearch.com For this compound, docking studies could be performed to:

Identify Potential Biological Targets: Screen the compound against a library of known protein structures to identify potential binding partners.

Predict Binding Poses: Determine the most likely orientation of the compound within a protein's active site.

Estimate Binding Affinity: Use scoring functions to estimate the strength of the interaction between the compound and the protein, helping to rank its potential efficacy. The results typically include a binding energy score (e.g., in kcal/mol) and identify key interactions like hydrogen bonds or hydrophobic contacts. researchgate.netmdpi.com

Molecular Dynamics (MD) simulations calculate the motion of atoms in a system over time by solving Newton's equations of motion. aip.org This provides insight into the dynamic behavior of molecules. An MD simulation of this compound, either in a solvent or bound to a protein, could:

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt at a given temperature. This is particularly relevant for the rotatable bonds in the biphenyl system and the flexible morpholine (B109124) ring.

Study Solvation Effects: Simulate how the molecule interacts with solvent molecules, such as water.

Assess Binding Stability: If docked into a protein, an MD simulation can assess the stability of the predicted binding pose over time, providing a more realistic view of the ligand-receptor complex.

Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors

Conceptual DFT provides a framework for defining chemical concepts such as electronegativity and hardness from electron density. It is used to calculate "reactivity descriptors" that help predict and rationalize a molecule's chemical behavior.

For this compound, CDFT could be used to calculate:

Global Reactivity Descriptors: These describe the reactivity of the molecule as a whole. Key descriptors are derived from the energies of the HOMO and LUMO and include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The "escaping tendency" of electrons.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

Local Reactivity Descriptors: These indicate which parts of the molecule are most reactive. The most common are Fukui functions , which identify the sites most susceptible to nucleophilic, electrophilic, or radical attack.

These descriptors provide a quantitative basis for understanding the molecule's reactivity in different chemical environments.

Integration of Computational Methods with Experimental Data for Validation and Prediction

While specific research detailing the integration of computational and experimental data for this compound is not extensively available in publicly accessible literature, the methodologies for such integration are well-established in modern chemical and pharmaceutical research. This section outlines the synergistic approach used to validate computational models and predict the properties of molecules like this compound.

The core principle of this integrated approach is a feedback loop: computational models predict molecular properties, which are then tested by laboratory experiments. The experimental results, in turn, are used to refine and validate the computational models, enhancing their predictive accuracy for further in silico analysis. jddhs.comjddhs.com This process significantly accelerates research by prioritizing compounds and experiments, thereby reducing the time and cost associated with drug discovery and materials science. arxiv.org

Key computational methods employed in this process include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or other properties. nih.govbasicmedicalkey.com For a compound like this compound, a QSAR model would be developed using a dataset of similar phenolic compounds with known activities. The model could then predict the activity of the target molecule.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net It is crucial for understanding potential mechanisms of action. A model of this compound would be computationally "docked" into the active site of a target protein, and the binding affinity would be calculated.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational changes and interactions that are not apparent from static models. nih.govox.ac.uk

These computational predictions are then validated against experimental data. The validation process ensures the accuracy and reliability of the computational models. fiveable.me

Experimental techniques commonly used for validation include:

Spectroscopy (NMR, IR, UV-Vis): These methods provide information about the molecular structure and electronic properties. jstar-research.com Computationally predicted spectra can be compared directly with experimental spectra to validate the accuracy of the calculated molecular geometry and electronic structure.

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its solid state. This experimental structure serves as the "gold standard" for validating the geometries predicted by computational models. jddhs.com

In Vitro Assays: Biological assays are used to measure the actual activity of the compound, such as its ability to inhibit an enzyme or bind to a receptor. These experimental values are compared against the predictions from QSAR models and molecular docking studies.

The following tables illustrate how data from these integrated methods would be presented.

Illustrative Data Table 1: Comparison of Predicted vs. Experimental Spectroscopic Data

This table demonstrates the validation of a computed molecular structure by comparing predicted spectroscopic signals with experimental results. Close agreement between the predicted and experimental data would lend confidence to the computational model.

| Property | Computational Prediction | Experimental Result | % Error |

| ¹H NMR (δ, ppm) | |||

| Aromatic CH | 6.85, 7.10, 7.35 | 6.88, 7.12, 7.38 | 0.44, 0.28, 0.41 |

| Methylene (B1212753) CH₂ | 3.65 | 3.68 | 0.82 |

| Morpholine CH₂ | 2.50, 3.75 | 2.52, 3.77 | 0.80, 0.53 |

| IR (cm⁻¹) | |||

| O-H Stretch | 3450 | 3465 | 0.43 |

| C-H Stretch | 2950 | 2958 | 0.27 |

| C-O Stretch | 1230 | 1225 | 0.41 |

Illustrative Data Table 2: Validation of Predicted Biological Activity

This table shows a comparison of computationally predicted biological activity (e.g., binding affinity from docking or IC₅₀ from a QSAR model) with experimentally determined values. A strong correlation (low error) across a series of related compounds would validate the predictive power of the computational model for screening new, untested molecules.

| Method | Predicted Value (IC₅₀, µM) | Experimental Value (IC₅₀, µM) | Fold Difference |

| QSAR Model | 5.2 | 4.8 | 1.08 |

| Molecular Docking Score (Binding Affinity) | -8.5 kcal/mol | -8.2 kcal/mol (from Ki) | N/A |

By integrating computational predictions with hard experimental data, researchers can build robust models that not only explain observed properties but also reliably predict the behavior of novel compounds. jstar-research.com This iterative process of prediction, testing, and refinement is fundamental to rational drug design and the development of new chemical entities. jddhs.com

Advanced Chemical Derivatization and Scaffold Engineering

Strategic Chemical Modifications for Optimizing Molecular Performance

Strategic chemical modification is a cornerstone of medicinal chemistry, transforming a lead compound into an optimized drug candidate. For biphenyl-morpholine systems, this involves the targeted alteration of functional groups to improve interactions with biological targets and enhance drug-like characteristics.

One key strategy involves the introduction of specific substituents onto the biphenyl (B1667301) rings to modulate biological activity. Structure-activity relationship (SAR) studies have shown that the placement and nature of these substituents are critical. For instance, in the development of novel non-steroidal aromatase inhibitors based on a biphenyl scaffold, the incorporation of a cyano group on one of the phenyl rings was found to be crucial for potency. nih.gov This group can participate in hydrogen bond interactions with key amino acid residues, such as Serine 478, in the active site of the enzyme. nih.gov The addition of a haem-ligating triazolylmethyl moiety is another modification that significantly enhances inhibitory activity. nih.gov

Furthermore, modifications can be aimed at improving physicochemical properties like water solubility. In the development of Hsp70-Bim protein-protein interaction (PPI) inhibitors, a SAR study led to a biphenyl scaffold compound, JL-15, which demonstrated a 4-fold improvement in water solubility compared to the parent compound S1g-10 (29.42 vs 7.19 μg/mL). acs.org This enhancement in solubility was achieved alongside a 5.6-fold improvement in PPI suppression, highlighting how targeted modifications can simultaneously optimize multiple molecular performance metrics. acs.org

The table below summarizes the impact of specific chemical modifications on the performance of biphenyl-based compounds, as reported in research findings.

| Parent Compound | Modification | Resulting Compound | Improvement | Source |

| S1g-10 | Scaffold hopping and SAR-guided modification | JL-15 | 5.6-fold increase in Hsp70-Bim PPI suppression (Kd = 123 nM vs 688 nM) and 4-fold increase in water solubility. | acs.org |

| Biphenyl template | Addition of (5-triazolylmethyl-2-cyano)biphenyl motif | Unnamed Congeners | High potency as aromatase inhibitors (IC50 ≤ 0.5 nM), with the most potent having an IC50 of 0.12 nM. | nih.gov |

Scaffold Hopping and Bioisosteric Replacements in Biphenyl-Morpholine Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemotypes, improve compound properties, and navigate around existing intellectual property. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a structurally distinct framework while preserving the original orientation of key binding groups. nih.govresearchgate.net Bioisosterism refers to the substitution of atoms or functional groups with other groups that possess similar physical or chemical properties, leading to comparable biological activity. researchgate.net

In the context of biphenyl-morpholine systems, scaffold hopping can be employed to move from an existing chemical series to a novel biphenyl derivative. For example, a successful scaffold hopping strategy was used to develop a new class of Hsp70-Bim PPI inhibitors from a known inhibitor, S1g-10, resulting in a novel biphenyl scaffold. acs.org This approach not only yielded a compound with improved potency and solubility but also provided a new chemical scaffold for further development. acs.org

Bioisosteric replacement can be applied to various parts of the 3-Morpholinomethyl-4-hydroxybiphenyl structure. The biphenyl core itself, while providing a valuable structural foundation, can sometimes be associated with metabolic liabilities. blumberginstitute.org Medicinal chemists have explored replacing one of the phenyl rings with various 6-membered rings to mitigate such issues. blumberginstitute.org Potential replacements include:

Pyrazine

Pyrimidine

Piperidine

trans-Cyclohexyl

However, these replacements often lead to a significant decrease in potency, indicating that the specific aromatic nature and geometry of the biphenyl system are critical for activity in many cases. For instance, a trans-cyclohexyl analogue was found to be 150 times less potent. blumberginstitute.org

The morpholine (B109124) ring can also be a target for bioisosteric replacement. Depending on the biological target and desired properties, it could be replaced with other heterocyclic systems like piperidine, piperazine, or thiomorpholine (B91149) to fine-tune basicity, polarity, and metabolic stability.

Development of Novel Biphenyl-Based Molecular Scaffolds

The biphenyl scaffold is a privileged structure in medicinal chemistry due to its synthetic accessibility and its ability to present substituents in a well-defined three-dimensional arrangement. rsc.org This has led to the development of numerous novel molecular scaffolds based on this core for a wide range of biological targets.

The synthesis of substituted biphenyls is well-established, with methods like the Suzuki-Miyaura cross-coupling reaction being particularly prominent. nih.govrsc.org This synthetic versatility allows for the systematic exploration of the chemical space around the biphenyl core, facilitating the generation of diverse compound libraries. rsc.org

Recent research highlights the successful application of the biphenyl scaffold in developing novel inhibitors for various therapeutic targets:

Aromatase Inhibitors: A series of potent non-steroidal aromatase inhibitors were developed using a biphenyl template incorporated with a triazolylmethyl moiety. nih.gov These compounds are being explored for the treatment of hormone-dependent breast cancer. nih.gov

NLRP3 Inflammasome Inhibitors: Novel biphenyl-sulfonamide analogues have been designed and synthesized as potent and specific inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. nih.gov The representative compound, H28, directly binds to the NLRP3 protein and exhibits anti-inflammatory properties in preclinical models. nih.gov

Hsp70-Bim PPI Inhibitors: As previously mentioned, a new class of inhibitors targeting the Hsp70-Bim protein-protein interaction in chronic myeloid leukemia was developed based on a biphenyl scaffold. acs.org

These examples demonstrate that the biphenyl core is not merely a passive linker but an active component of the pharmacophore that can be engineered to create novel classes of therapeutic agents. The table below showcases the diversity of biological targets for which novel biphenyl-based scaffolds have been developed.

| Scaffold Class | Biological Target | Therapeutic Area | Representative Compound | Key Findings | Source |

| Biphenyl Triazole | Aromatase | Breast Cancer | (5-triazolylmethyl-2-cyano)biphenyl derivatives | Potent inhibitors with IC50 values as low as 0.12 nM. | nih.gov |

| Biphenyl Sulfonamide | NLRP3 Inflammasome | Inflammatory Diseases | H28 | Potent and specific inhibitor (IC50 = 0.57 μM) with direct binding to NLRP3 (KD = 1.15 μM). | nih.gov |

| Biphenyl Derivative | Hsp70-Bim PPI | Chronic Myeloid Leukemia | JL-15 | Potent inhibitor (Kd = 123 nM) with improved water solubility. | acs.org |

Rational Design Principles in Medicinal Chemistry for Compound Optimization

Rational drug design is a process that leverages the knowledge of a biological target's structure and mechanism to invent or modify small molecules with a desired therapeutic effect. slideshare.net This approach contrasts with traditional trial-and-error methods and aims to increase the efficiency of drug discovery by focusing on molecules predicted to have favorable interactions with the target. slideshare.netresearchgate.net

Key principles of rational design applied to the optimization of biphenyl-morpholine compounds include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known (from X-ray crystallography or NMR, for example), SBDD can be employed. Molecular docking studies, a key component of SBDD, can predict how a compound like this compound binds to the active site of its target. nih.gov This information allows chemists to rationalize observed SAR and design new modifications to enhance binding affinity. For example, docking representative biphenyl-based aromatase inhibitors into a homology model of human aromatase helped to explain the crucial role of a cyano group in forming a hydrogen bond with Serine 478. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are used. These rely on the knowledge of other molecules that bind to the target. By analyzing the common structural features (pharmacophore) of a series of active compounds, chemists can design new molecules that share these essential features.

Structure-Activity Relationship (SAR) Analysis: This is a fundamental principle where the biological activity of a series of related compounds is systematically measured and correlated with their chemical structures. Through SAR, medicinal chemists can identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, or metabolic stability. acs.org

In Silico Modeling: Computational tools are used to predict the properties of molecules before they are synthesized. This includes predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. researchgate.net By filtering out compounds with predicted poor properties early in the design cycle, resources can be focused on the most promising candidates.

The ultimate goal of applying these rational design principles is to achieve a multi-objective optimization of the lead compound, balancing potency, selectivity, and pharmacokinetic properties to create a successful therapeutic agent. u-strasbg.fr

Future Outlook and Interdisciplinary Research Avenues

Innovations in Targeted Synthesis and Automated Chemical Discovery

The synthesis of 3-Morpholinomethyl-4-hydroxybiphenyl is conventionally achieved through the Mannich reaction, a classic method involving the aminoalkylation of an acidic proton located on an organic compound. In the case of this specific molecule, the reaction entails the condensation of 4-hydroxybiphenyl with formaldehyde (B43269) and morpholine (B109124). Future synthetic strategies are expected to focus on enhancing the efficiency, selectivity, and environmental sustainability of this process.

Innovations may include the development of novel catalytic systems, such as organocatalysts or metal-based catalysts, to improve reaction yields and reduce the need for harsh reaction conditions. The use of flow chemistry and microreactor technology presents a promising avenue for the continuous and scalable production of this compound and its derivatives. These automated systems allow for precise control over reaction parameters, leading to higher purity products and minimized waste.

Furthermore, the advent of automated chemical discovery platforms, which combine robotics with artificial intelligence, will likely revolutionize the exploration of the chemical space around the 4-hydroxybiphenyl scaffold. These platforms can rapidly synthesize and screen libraries of related compounds, accelerating the identification of molecules with optimized pharmacological properties.

Advancements in High-Throughput Screening and Virtual Screening Methodologies

Identifying the biological targets and therapeutic potential of this compound and its analogs will be greatly facilitated by advancements in screening methodologies. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological assays. Future HTS campaigns will likely employ more sophisticated and physiologically relevant assay formats, such as those using primary cells, co-cultures, or three-dimensional organoids, to provide more accurate predictions of a compound's efficacy and toxicity.

In parallel, virtual screening methodologies are becoming increasingly powerful tools in drug discovery. Structure-based virtual screening, which relies on the three-dimensional structure of a biological target, can be used to predict the binding affinity of this compound and its derivatives. Ligand-based virtual screening, on the other hand, uses the chemical structures of known active compounds to identify new molecules with similar properties. The continuous improvement of scoring functions and algorithms, coupled with the increasing availability of computational power, will enhance the predictive accuracy of these in silico methods.

Application of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are set to play a pivotal role in the design of novel derivatives of this compound. Generative models, a type of AI, can propose novel chemical structures with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. These models can be trained on large datasets of chemical structures and their associated biological activities to learn the complex relationships between structure and function.

Predictive ML models can be employed to forecast a wide range of properties for virtual compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. By integrating these predictive models into the design-synthesis-test-analyze cycle, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby reducing the time and cost of drug development.

Exploration of Novel Chemical Biology Applications beyond Current Scope

The unique chemical structure of this compound, featuring a biphenyl (B1667301) core, a phenolic hydroxyl group, and a morpholine moiety, suggests a broad range of potential applications in chemical biology. Beyond its potential as a therapeutic agent, this compound could be developed into a valuable research tool.

For instance, by attaching a fluorescent tag or a reactive handle, derivatives of this compound could be used as chemical probes to study the function and localization of their biological targets within cells. Furthermore, the development of photo-activatable or "caged" versions of this compound would allow for precise spatial and temporal control over its activity, enabling more sophisticated biological experiments. The exploration of its potential as a modulator of protein-protein interactions or as a component of targeted protein degraders (PROTACs) represents other exciting avenues for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.